molecular formula C48H48O6 B017606 1-Methoxycalix[6]arene CAS No. 106750-73-6

1-Methoxycalix[6]arene

Cat. No.: B017606
CAS No.: 106750-73-6
M. Wt: 720.9 g/mol
InChI Key: NZFUTUHMAKZGPP-UHFFFAOYSA-N
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Description

1-Methoxycalix6arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their unique structural properties and ability to form host-guest complexes, making them valuable in various fields of chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxycalix6arene can be synthesized through a multi-step process involving the condensation of p-tert-butylphenol with formaldehyde in the presence of a base, followed by methylation of the hydroxyl groups. The reaction typically requires controlled temperatures and specific catalysts to ensure high yields and purity .

Industrial Production Methods: While industrial-scale production methods for 1-Methoxycalix6arene are not extensively documented, the synthesis generally involves similar steps as laboratory methods but optimized for larger scales. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxycalix6arene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce nitro, sulfonyl, or halogen groups .

Mechanism of Action

The mechanism by which 1-Methoxycalix6arene exerts its effects is primarily through its ability to form stable host-guest complexes. This involves non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. These interactions enable the compound to selectively bind to specific molecules, influencing their behavior and reactivity .

Comparison with Similar Compounds

Uniqueness: 1-Methoxycalix6arene is unique due to its intermediate size, providing a balance between the binding capabilities of smaller and larger calixarenes. Its methoxy groups also offer additional functionalization possibilities, enhancing its versatility in various applications .

Properties

IUPAC Name

37,38,39,40,41,42-hexamethoxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H48O6/c1-49-43-31-13-7-14-32(43)26-34-16-9-18-36(45(34)51-3)28-38-20-11-22-40(47(38)53-5)30-42-24-12-23-41(48(42)54-6)29-39-21-10-19-37(46(39)52-4)27-35-17-8-15-33(25-31)44(35)50-2/h7-24H,25-30H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFUTUHMAKZGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6OC)CC7=CC=CC(=C7OC)CC1=CC=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376434
Record name 1-Methoxycalix[6]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106750-73-6
Record name 1-Methoxycalix[6]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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